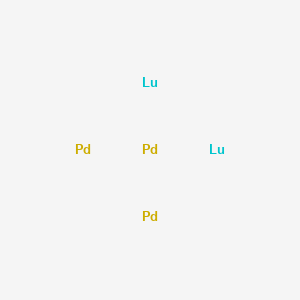
Lutetium--palladium (2/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium–palladium (2/3) is a compound formed by the combination of lutetium and palladium in a 2:3 ratio Lutetium is a rare earth metal, while palladium is a transition metal
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lutetium–palladium (2/3) can be achieved through various synthetic routes. One common method involves the reduction of lutetium chloride or lutetium fluoride with palladium in the presence of a reducing agent such as calcium, potassium, or sodium . The reaction typically occurs at high temperatures to ensure complete reduction and formation of the desired compound.
Industrial Production Methods
Industrial production of lutetium–palladium (2/3) may involve similar reduction processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and lanthanide resins can help in the effective separation and purification of the compound . These methods ensure high purity and yield, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Lutetium–palladium (2/3) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lutetium oxide and palladium oxide.
Reduction: It can be reduced back to its elemental forms using strong reducing agents.
Substitution: The compound can participate in substitution reactions, where one of the metals is replaced by another metal or ligand.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, nitric acid, and various reducing agents such as calcium and sodium . The reactions typically occur under controlled conditions, including high temperatures and inert atmospheres, to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield lutetium oxide and palladium oxide, while reduction reactions may produce elemental lutetium and palladium.
Scientific Research Applications
Lutetium–palladium (2/3) has several scientific research applications, including:
Mechanism of Action
The mechanism of action of lutetium–palladium (2/3) involves its interaction with specific molecular targets and pathways. In catalysis, the compound facilitates the formation and breaking of chemical bonds, thereby accelerating reactions. In medicine, lutetium-based compounds target somatostatin receptors on cancer cells, delivering radiation to destroy the cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lutetium–palladium (2/3) include other lutetium and palladium compounds, such as:
Lutetium oxide (Lu2O3): Used in ceramics and lasers.
Palladium chloride (PdCl2): Used in catalysis and electronics.
Uniqueness
Lutetium–palladium (2/3) is unique due to its specific ratio of lutetium to palladium, which imparts distinct properties not found in other compounds. Its combination of rare earth and transition metals makes it particularly valuable in specialized applications, such as advanced catalysis and materials science.
Properties
CAS No. |
389087-15-4 |
|---|---|
Molecular Formula |
Lu2Pd3 |
Molecular Weight |
669.2 g/mol |
IUPAC Name |
lutetium;palladium |
InChI |
InChI=1S/2Lu.3Pd |
InChI Key |
WEIYDDLNKAYMEH-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Pd].[Pd].[Lu].[Lu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;ethyl 2-[[2-butyl-4-oxo-3-[[4-[2-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]methyl]benzoate](/img/structure/B14252795.png)
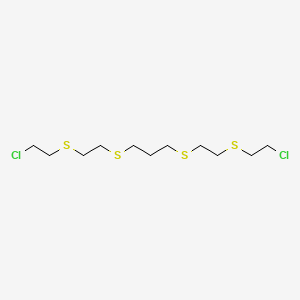
![N-Benzoylglycyl-5-[(N-benzoylglycyl)amino]-6-oxolysinamide](/img/structure/B14252807.png)
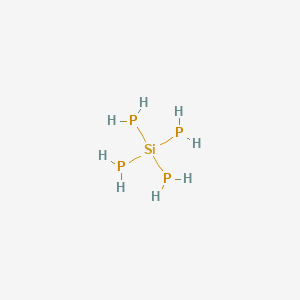
![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]pyridin-2-YL}hexanamide](/img/structure/B14252815.png)

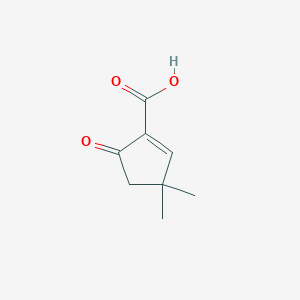
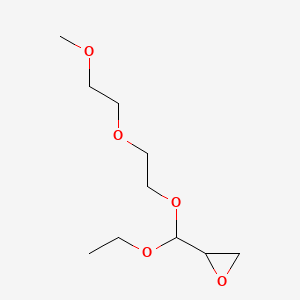
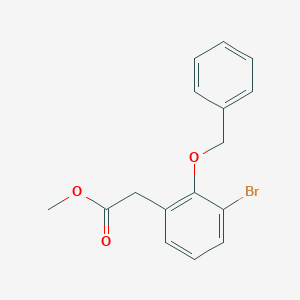
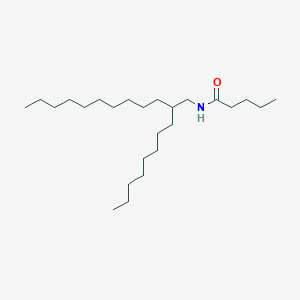
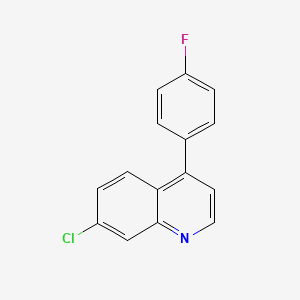
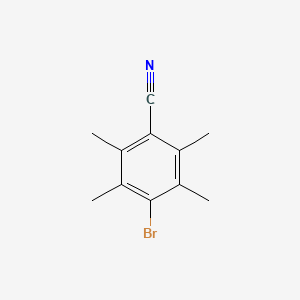
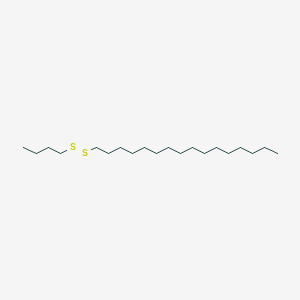
![5-[(Benzyloxy)methyl]-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B14252897.png)
